2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
Description
2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is an organic compound that features a fluorinated phenyl group attached to a sulfanyl group, which is further connected to an acetamide moiety
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfanyl-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNOS/c1-2-7-13-11(14)8-15-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMLPRGSFSLEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 2-fluorothiophenol with an appropriate halogenated acetamide under basic conditions to form the intermediate 2-[(2-fluorophenyl)sulfanyl]acetamide.
Allylation: The intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Chemical Biology: The compound can serve as a probe for studying biological processes involving sulfanyl and fluorinated groups.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The fluorinated phenyl group may enhance binding affinity to certain receptors or enzymes, while the sulfanyl group can participate in redox reactions. The acetamide moiety may facilitate interactions with biological macromolecules through hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
- 2-[(2-bromophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
- 2-[(2-iodophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
Uniqueness
2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to specific targets, making it a valuable compound in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
